molecular formula C6H12ClF2N B6219488 4-fluoro-4-(fluoromethyl)piperidine hydrochloride CAS No. 2751611-20-6

4-fluoro-4-(fluoromethyl)piperidine hydrochloride

Cat. No.: B6219488
CAS No.: 2751611-20-6
M. Wt: 171.61 g/mol
InChI Key: MUOVECUIOINGFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-4-(fluoromethyl)piperidine hydrochloride (4FMPH) is a fluorinated analog of 4-(methylpiperidin-4-yl)piperidine hydrochloride (4MPH). It is an important synthetic intermediate for the production of pharmaceuticals and other organic compounds. 4FMPH is a highly versatile molecule with a wide range of applications in both research and industry. It is a useful reagent for the synthesis of various organic compounds and has been used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a starting material for the synthesis of various organic compounds and can be used as a catalyst in organic synthesis.

Mechanism of Action

4-fluoro-4-(fluoromethyl)piperidine hydrochloride is an important synthetic intermediate for the production of pharmaceuticals and other organic compounds. It is a highly versatile molecule with a wide range of applications in both research and industry. It is a useful reagent for the synthesis of various organic compounds and can be used as a catalyst in organic synthesis. This compound is also used as a starting material for the synthesis of various organic compounds and can be used as a catalyst in organic synthesis.
Biochemical and Physiological Effects
This compound has been used in the synthesis of various biologically active compounds, such as antibiotics, anti-cancer drugs, and anti-inflammatory agents. It has also been used in the synthesis of peptides, peptidomimetics, and other peptide-like compounds. Additionally, this compound has been used in the synthesis of various organic compounds for the purpose of drug discovery and development. The biochemical and physiological effects of this compound are still being studied, but it is believed to have some anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

The advantages of using 4-fluoro-4-(fluoromethyl)piperidine hydrochloride in lab experiments include its versatility, low cost, and ease of synthesis. It is also relatively non-toxic and can be used in a wide variety of applications. However, this compound is also highly reactive and can cause unwanted side reactions, so it is important to take proper safety precautions when handling it. Additionally, the reactivity of this compound can make it difficult to control the reaction conditions, so it is important to carefully monitor the reaction.

Future Directions

The potential future directions of 4-fluoro-4-(fluoromethyl)piperidine hydrochloride research include further studies on its biochemical and physiological effects, as well as its potential applications in drug discovery and development. Additionally, further research could be done to explore the potential of this compound as a catalyst in organic synthesis. Finally, further studies could be done to explore the potential of using this compound in the synthesis of peptides and peptidomimetics.

Synthesis Methods

4-fluoro-4-(fluoromethyl)piperidine hydrochloride is synthesized from 4-methylpiperidine hydrochloride in a two-step process. In the first step, 4-methylpiperidine hydrochloride is reacted with sulfuric acid and sodium nitrite to produce 4-fluoro-4-(methylpiperidin-4-yl)piperidine hydrochloride. In the second step, this intermediate is reacted with hydrochloric acid and sodium hydroxide to produce this compound. The reaction is typically carried out at room temperature, and the product is isolated by crystallization.

Scientific Research Applications

4-fluoro-4-(fluoromethyl)piperidine hydrochloride is a versatile reagent for the synthesis of various organic compounds and has been used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has also been used in the synthesis of various biologically active compounds, such as antibiotics, anti-cancer drugs, and anti-inflammatory agents. It has also been used in the synthesis of peptides, peptidomimetics, and other peptide-like compounds. Additionally, this compound has been used in the synthesis of various organic compounds for the purpose of drug discovery and development.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-fluoro-4-(fluoromethyl)piperidine hydrochloride involves the reaction of 4-fluoropiperidine with formaldehyde and hydrogen chloride gas.", "Starting Materials": [ "4-fluoropiperidine", "Formaldehyde", "Hydrogen chloride gas" ], "Reaction": [ "4-fluoropiperidine is reacted with formaldehyde in the presence of hydrogen chloride gas to form 4-fluoro-4-(fluoromethyl)piperidine hydrochloride.", "The reaction is carried out under reflux conditions for several hours.", "The resulting product is then purified by recrystallization or column chromatography to obtain the final compound." ] }

2751611-20-6

Molecular Formula

C6H12ClF2N

Molecular Weight

171.61 g/mol

IUPAC Name

4-fluoro-4-(fluoromethyl)piperidine;hydrochloride

InChI

InChI=1S/C6H11F2N.ClH/c7-5-6(8)1-3-9-4-2-6;/h9H,1-5H2;1H

InChI Key

MUOVECUIOINGFF-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1(CF)F.Cl

Purity

95

Origin of Product

United States

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